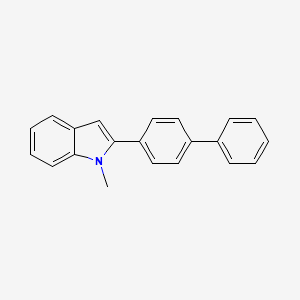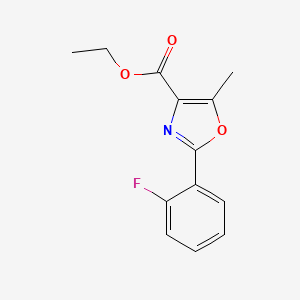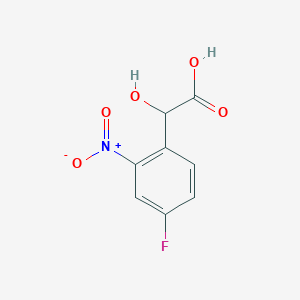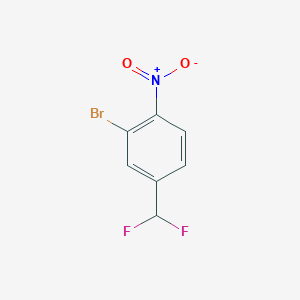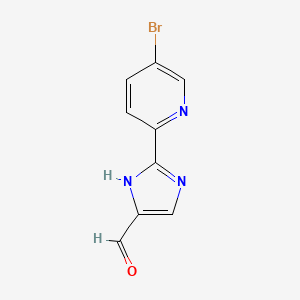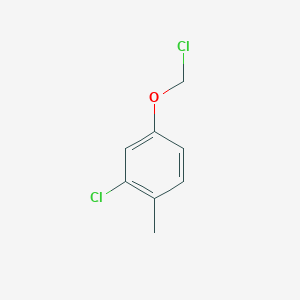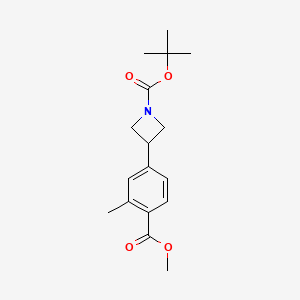
1-(3-Methyl-2-nitrophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-2-nitrophenyl)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound, in particular, features a guanidine group attached to a 3-methyl-2-nitrophenyl moiety, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions, often in the presence of a base like sodium hydroxide, and proceeds through the formation of an intermediate thiourea derivative, which is then converted to the desired guanidine compound.
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale batch or continuous processes. These methods may utilize automated systems for precise control of reaction conditions, ensuring high yields and purity. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
1-(3-Methyl-2-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group results in 1-(3-Methyl-2-aminophenyl)guanidine.
Substitution: Depending on the nucleophile used, various substituted guanidines can be formed.
科学的研究の応用
1-(3-Methyl-2-nitrophenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a kinase inhibitor or DNA minor groove binder.
Industry: Utilized in the development of organocatalysts and other industrially relevant compounds.
作用機序
The mechanism of action of 1-(3-Methyl-2-nitrophenyl)guanidine involves its ability to interact with various molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. For example, it may enhance the release of acetylcholine following a nerve impulse, similar to other guanidines . Additionally, it can slow the rates of depolarization and repolarization of muscle cell membranes, affecting muscle function.
類似化合物との比較
Similar Compounds
- 1-(2-Methyl-5-nitrophenyl)guanidine
- 1-(4-Methyl-2-nitrophenyl)guanidine
- 1-(3-Methyl-4-nitrophenyl)guanidine
Uniqueness
1-(3-Methyl-2-nitrophenyl)guanidine is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological interactions, making it distinct from other similar compounds. The presence of the nitro group in the ortho position relative to the guanidine group can lead to different electronic and steric effects compared to other positional isomers.
特性
分子式 |
C8H10N4O2 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
2-(3-methyl-2-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-3-2-4-6(11-8(9)10)7(5)12(13)14/h2-4H,1H3,(H4,9,10,11) |
InChIキー |
UTMVYAYHPPMRKU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N=C(N)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



